molecular formula C14H21N3O2 B3801981 1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl]-2-pyrrolidinone

1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl]-2-pyrrolidinone

Cat. No.: B3801981
M. Wt: 263.34 g/mol
InChI Key: CNWCKPNQCUZXJR-UHFFFAOYSA-N
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Description

The compound “1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl]-2-pyrrolidinone” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This ring is attached to a cyclopentyl group, a five-membered carbon ring, and a pyrrolidinone group, a five-membered ring containing one nitrogen atom and one carbonyl group .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring in the compound is planar due to the sp2 hybridization of its atoms. The cyclopentyl group is likely to adopt a puckered conformation to minimize ring strain . The pyrrolidinone group also adopts a puckered conformation, and the carbonyl group is planar .


Chemical Reactions Analysis

The reactivity of “this compound” would depend on the specific conditions and reactants used. Generally, 1,2,4-oxadiazoles can undergo reactions at the nitrogen atoms or the carbon atom between the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the polar 1,2,4-oxadiazole and pyrrolidinone groups could influence its solubility in different solvents .

Future Directions

The study of 1,2,4-oxadiazole derivatives is a vibrant field due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine and other fields .

Properties

IUPAC Name

1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c18-13-8-4-10-17(13)9-3-7-12-15-14(16-19-12)11-5-1-2-6-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWCKPNQCUZXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl]-2-pyrrolidinone
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1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl]-2-pyrrolidinone

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